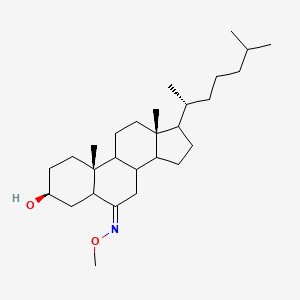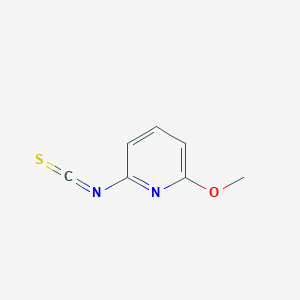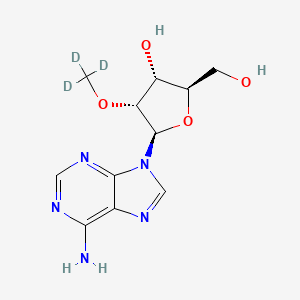
2'-O-Methyl Adenosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methyl Adenosine-d3 is a deuterium-labeled analogue of 2’-O-Methyl Adenosine. This compound is a modified nucleoside where the ribose moiety of adenosine is methylated at the 2’ position. The deuterium labeling is used to trace and study the compound in various biochemical and pharmacological processes. This compound is significant in research due to its stability and unique properties, making it a valuable tool in the study of nucleoside derivatives and their applications.
Vorbereitungsmethoden
The synthesis of 2’-O-Methyl Adenosine-d3 involves several steps:
Esterification: The starting material, adenosine, undergoes esterification with acetic anhydride in the presence of a catalyst in a dimethylformamide (DMF) solvent.
Selective Deprotection: The esterified compound is then selectively deprotected at the 2’ position using a deprotection agent in DMF.
Methylation: The deprotected compound is methylated using methyl iodide or methyl sulfate under alkaline conditions to yield the 2’-O-Methyl derivative.
Deacetylation: The final step involves deacetylation under alkaline conditions to produce 2’-O-Methyl Adenosine-d3.
Analyse Chemischer Reaktionen
2’-O-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products depend on the type of reaction. .
Wissenschaftliche Forschungsanwendungen
2’-O-Methyl Adenosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used to study the stability and reactivity of nucleoside derivatives.
Biology: The compound is used in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs by serving as a model compound for nucleoside analogs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes
Wirkmechanismus
The mechanism of action of 2’-O-Methyl Adenosine-d3 involves its incorporation into RNA molecules, where it affects the stability and function of the RNA. The methylation at the 2’ position of the ribose moiety prevents the RNA from undergoing hydrolysis, thereby stabilizing its structure. This modification can influence the RNA’s interaction with proteins and other molecules, affecting processes such as translation and splicing .
Vergleich Mit ähnlichen Verbindungen
2’-O-Methyl Adenosine-d3 is unique due to its deuterium labeling, which allows for precise tracking in biochemical studies. Similar compounds include:
2’-O-Methyl Adenosine: The non-deuterated form, used in similar applications but without the tracing capability.
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the nitrogen position.
2’-O-Methyl Inosine: A similar compound with a different base, used in studies of RNA stability and function.
These compounds share some properties but differ in their specific applications and the effects of their modifications.
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI-Schlüssel |
FPUGCISOLXNPPC-YZLHILBGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
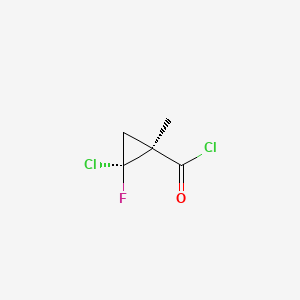
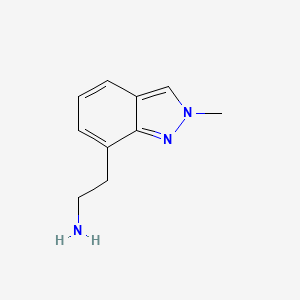

![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
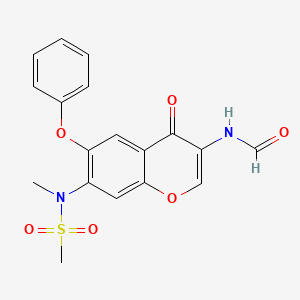


![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
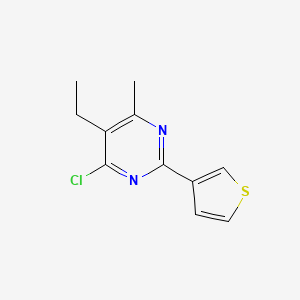
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
